4,5-Diiodobenzene-1,2-diamine
Overview
Description
4,5-Diiodobenzene-1,2-diamine, commonly referred to as 4,5-DIBA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a molecular formula of C6H4I2N2. 4,5-DIBA is a versatile compound that has been used for a variety of purposes, including synthesis, chemical reactions, and biomedical research.
Scientific Research Applications
Summary:
4,5-Diiodobenzene-1,2-diamine is an attractive alternative to brominated compounds as a protein kinase CK2 (hCK2α) inhibitor. CK2 is a constitutively active serine/threonine kinase involved in various cellular processes, including gene expression, cell viability, apoptosis, and cancer development. The compound’s interaction with hCK2α was studied using biophysical (MST, ITC) and biochemical (enzymatic assay) methods. It was found that iodinated compounds, including 4,5-diiodobenzene-1,2-diamine, exhibit cytotoxicity against cancer cell lines while affecting mitochondrial activity to a lesser extent than the reference inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) .
Experimental Procedures:
- Synthesis : 4,5-Diiodobenzene-1,2-diamine can be synthesized using a single-step protocol, avoiding direct site-specific bromination of benzotriazole .
- Interaction Studies : Biophysical techniques such as microscale thermophoresis (MST) and isothermal titration calorimetry (ITC) were used to study the interactions between 4,5-diiodobenzene-1,2-diamine and hCK2α .
- Cytotoxicity Assay : The compound’s cytotoxicity against reference cancer cell lines was evaluated .
- Mitochondrial Activity Assessment : The effect on mitochondrial inner membrane potential was measured .
Results:
- 4,5-Diiodobenzene-1,2-diamine retains cytotoxicity against selected cancer cell lines similar to TBBt but with a smaller impact on mitochondrial activity .
- Both iodinated compounds are promising candidates for further development as CK2 inhibitors .
2. Precursor in Organic Synthesis
Summary:
4,5-Diiodobenzene-1,2-diamine serves as a precursor in the preparation of various organic compounds. For example, it is used in the synthesis of martinellic acid and 1,4-bis(p-R-phenylethynyl)benzenes. Additionally, it plays a role in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which serves as a starting reagent for the synthesis of oligo(1,4-phenylene ethynylene) .
3. Chiral Organocatalyst Synthesis
Summary:
A four-step synthesis process involving 1,2-benzenediamine derivatives was developed to create bifunctional, noncovalent organocatalysts. These chiral catalysts contain a 1,2-benzenediamine H-bond donor scaffold. The resulting compounds have potential applications in nucleophilic aromatic reactions .
properties
IUPAC Name |
4,5-diiodobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFUNSINNCILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469429 | |
Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diiodobenzene-1,2-diamine | |
CAS RN |
76179-43-6 | |
Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76179-43-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.